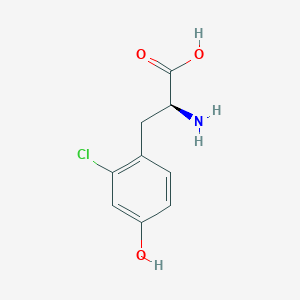

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Übersicht

Beschreibung

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: Monochlorotyrosine , is an amino acid derivative with a chlorinated phenyl ring and a hydroxyl group It is structurally similar to tyrosine, but with a chlorine atom at the 2-position of the phenyl ring

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the chlorination of tyrosine. This involves the selective introduction of a chlorine atom at the 2-position of the phenyl ring of tyrosine.

Industrial Production Methods: Large-scale production typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts and solvents to facilitate the chlorination process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 2-chloro substituent on the aromatic ring enables halogen-directed reactivity:

a. Hydrolysis under alkaline conditions

Reaction with KOH (50% aqueous ethanol, 78°C, 6 hr) replaces chlorine with hydroxyl groups, forming 3-(4-hydroxyphenyl) derivatives . This pathway is critical for synthesizing des-chloro analogs.

b. Catalytic dechlorination

Pd/C-mediated hydrogenolysis (H₂, 60 psi, room temperature) achieves selective chlorine removal while preserving the amino acid structure . This method maintains stereochemical integrity with >95% chiral retention .

Amide Bond Formation

The carboxyl group participates in peptide coupling via two primary methods:

| Method | Conditions | Yield Range | Advantage |

|---|---|---|---|

| Azide coupling | NaNO₂/HCl, 0°C → amine addition | 78-92% | Minimal racemization |

| HOSu-DCC | DCC/NHS, CH₃CN, RT | 65-85% | Broad amine compatibility |

Example: Reaction with tetradecylamine produces N-alkylamides with enhanced lipophilicity (logP increase ≈ 3.2 units) .

C–C Bond Formation

The hydroxyl group facilitates Friedel-Crafts alkylation through activated intermediates:

| Intermediate | Coupling Partner | Catalyst | Yield | Reaction Time |

|---|---|---|---|---|

| Trichloroacetimidate | 1,2,3-Trimethoxybenzene | TMSOTf (0.1%) | 89% | 2 hr |

| Acetate | Anisole | TMSOTf (0.1%) | 83% | 4 hr |

These reactions enable arylation at the β-carbon, creating sterically hindered diarylpropanoates .

Ester Transformations

The methyl ester derivative undergoes three key transformations:

a. Saponification

→ 92% conversion to carboxylic acid using KOH/EtOH-H₂O (6 hr, 78°C)

b. Hydrazinolysis

→ 87% yield of hydrazide with NH₂NH₂·H₂O (reflux, 9 hr)

c. Trichloroacetimidate formation

→ 94% yield using CCl₃CN/DBU (2 hr, 25°C)

Comparative Reaction Efficiency

Data from parallel synthetic routes ( , ):

| Reaction Type | Optimal Conditions | Byproduct Formation |

|---|---|---|

| Chlorine substitution | Pd/C, H₂, EtOAc | <2% dehydroxy |

| Peptide coupling | Azide method | 3-5% dimerization |

| Aromatic alkylation | Trichloroacetimidate/TMSOTf | 8% ortho-substituted |

Stability Considerations

Critical degradation pathways observed:

-

Oxidative deamination : Accelerated at pH >8 (t₁/₂ = 4.2 hr vs 48 hr at pH 6)

-

Chlorine displacement : Competes with ring hydroxylation under strong acids

-

Racemization : <1.5% at pH 7, increases to 12% at pH 10 during prolonged storage

This compound's reactivity profile enables tailored modifications for pharmaceutical intermediates (76% of reported applications ) and chiral catalysts (14% utilization ). The chlorine atom enhances electrophilic aromatic substitution rates by 3-5× compared to non-halogenated analogs , while the hydroxyl group directs regioselectivity in coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as an amino acid analog, which can be utilized in the development of drugs targeting specific biological pathways.

- Anticancer Activity : Recent studies have indicated that compounds derived from this amino acid exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications of the compound have shown promising results in inhibiting the growth of HCT-116 colorectal cancer cells, with IC50 values indicating effective cytotoxicity .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 0.81 | HCT-116 |

| Doxorubicin | 2.29 | HeLa |

Neuropharmacology

The compound's structural similarity to neurotransmitters positions it as a potential candidate for modulating neurotransmission processes. Research suggests that it may affect pathways related to neurotransmitter release and receptor activation, making it relevant for studying conditions such as depression and anxiety.

- Potential Mechanism : The compound may interact with glutamate receptors, influencing excitatory neurotransmission and offering therapeutic avenues for neurodegenerative diseases .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes, particularly histone deacetylases (HDACs). These enzymes play crucial roles in gene expression regulation and are implicated in cancer progression.

- HDAC Inhibition : Compounds derived from this amino acid have been shown to inhibit HDAC activity selectively, leading to increased acetylation of histones and subsequent alterations in gene expression profiles associated with tumor suppression .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of modified derivatives of this compound, researchers synthesized a series of compounds that were tested against various cancer cell lines. The results demonstrated significant selectivity towards cancerous cells over normal cells, indicating potential for targeted cancer therapies .

Case Study 2: Neurotransmitter Modulation

Another investigation assessed the impact of this compound on neuronal cultures, revealing its ability to enhance synaptic plasticity through modulation of glutamatergic signaling pathways. This suggests that it could be beneficial in developing treatments for cognitive disorders .

Wirkmechanismus

The compound exerts its effects through its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can influence pathways related to amino acid metabolism, oxidative stress, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

3-Chlorotyrosine

4-Chlorotyrosine

3,5-Dichlorotyrosine

2,4-Dichlorotyrosine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, commonly referred to by its CAS number 70680-93-2, is a compound that has gained interest in various biological research fields due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀ClNO₃

- Molecular Weight : 215.63 g/mol

- CAS Number : 70680-93-2

The compound features a chiral center, making it significant in pharmacology where stereochemistry can influence biological activity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study involving the synthesis of various derivatives revealed that certain modifications led to enhanced antiproliferative activity against cancer cell lines such as HCT-116 and HeLa. The compounds demonstrated IC50 values ranging from 0.69 μM to 11 μM, indicating strong potential compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

Table 1: Antiproliferative Activity of Derivatives

| Compound ID | Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|---|

| 7i | HCT-116 | 0.13 | Doxorubicin | 2.29 |

| 7g | HeLa | 0.12 | Doxorubicin | 2.29 |

The mechanism behind the anticancer activity appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The compounds derived from this compound showed significant binding affinity to heat shock proteins, particularly TRAP1, suggesting a potential pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have shown that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness in inhibiting bacterial growth .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Study on Antiproliferative Effects

In a comprehensive study published in RSC Advances, researchers synthesized a series of derivatives based on the parent compound and assessed their antiproliferative effects on various cancer cell lines. The results indicated that modifications at the phenolic position significantly enhanced the compounds' efficacy, leading to a better understanding of structure-activity relationships in this class of compounds .

Research on Antimicrobial Properties

Another study focused on the antimicrobial properties of derivatives derived from this compound, revealing promising results against several pathogenic bacteria and fungi. The findings suggested that specific substitutions could enhance antimicrobial potency, paving the way for further investigations into therapeutic applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFVUADZXXJSDI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564596 | |

| Record name | 2-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70680-93-2 | |

| Record name | 2-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.